molecular formula C23H18BrN3O3 B11111874 3-{[(E)-(2-bromophenyl)methylidene]amino}-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

3-{[(E)-(2-bromophenyl)methylidene]amino}-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11111874
M. Wt: 464.3 g/mol
InChI Key: NUYXAEWOHFIEJG-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a quinazolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 3,4-dimethoxyaniline to form the corresponding Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2-BROMOPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • (E)-1-(2′-BROMOPHENYL)-4-(3-(DIPHENYLAMINO)PHENYL)-2-METHYLBUT-3-EN-1-ONE

Uniqueness

Compared to similar compounds, 3-{[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINO}-2-(3,4-DIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core with bromophenyl and dimethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

3-[(E)-(2-bromophenyl)methylideneamino]-2-(3,4-dimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H18BrN3O3/c1-29-20-12-11-15(13-21(20)30-2)22-26-19-10-6-4-8-17(19)23(28)27(22)25-14-16-7-3-5-9-18(16)24/h3-14H,1-2H3/b25-14+

InChI Key

NUYXAEWOHFIEJG-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.